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Compound of Interest

Compound Name: 2,3,5-Trifluorobenzaldehyde

Cat. No.: B144080

Introduction

In the landscape of pharmaceutical and materials science research, fluorinated organic
compounds hold a position of paramount importance. The strategic introduction of fluorine
atoms into a molecular scaffold can dramatically alter its physicochemical and biological
properties, including metabolic stability, lipophilicity, and binding affinity. 2,3,5-
Trifluorobenzaldehyde (CAS No. 126202-23-1) is a key aromatic building block utilized in the
synthesis of complex molecules where such modulation is desired.[1][2] Its precise chemical
structure and purity are foundational to the success of subsequent synthetic steps and the
properties of the final product.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to
characterize 2,3,5-Trifluorobenzaldehyde: Nuclear Magnetic Resonance (NMR)
Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating
system, this document not only presents the spectral data but also explains the underlying
principles and experimental causality, ensuring that researchers, scientists, and drug
development professionals can confidently identify and verify this critical reagent.

Molecular Structure and Physicochemical
Properties

A thorough understanding of the molecule's physical characteristics is the first step in its
comprehensive analysis.
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Property Value Reference
CAS Number 126202-23-1

Molecular Formula C7Hs3Fs0

Molecular Weight 160.09 g/mol

Boiling Point 165 °C [3]

Density 1.407 g/mL at 25 °C [3]
Refractive Index n20/D 1.478 [3]

Below is the chemical structure with standardized numbering for unambiguous spectral
assignment.

Caption: Structure of 2,3,5-Trifluorobenzaldehyde with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic
molecules in solution. For fluorinated compounds, multinuclear NMR experiments including *H,
13C, and 1°F are essential for complete characterization due to the prevalence of through-bond
scalar (J) couplings between these nuclei.

Expertise & Experience: Interpreting the Spectra

The presence of three distinct fluorine atoms creates a complex yet highly informative spectral
pattern. The key to interpretation lies in analyzing the chemical shifts (8), which indicate the
electronic environment of each nucleus, and the coupling constants (J), which reveal
connectivity.

e 1H NMR: We expect to see signals for the aldehydic proton (-CHO) and the two aromatic
protons (H4, H6). The aldehydic proton will appear significantly downfield (>9.5 ppm) and
may show small couplings to the aromatic protons and fluorine atoms. The aromatic protons
will be split by each other and by the neighboring fluorine atoms, resulting in complex
multiplets.
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e 13C NMR: The spectrum will show seven distinct carbon signals. The aldehyde carbon (C7) is
characteristic, appearing far downfield (~185-190 ppm). The fluorinated carbons (C2, C3,
C5) will appear as doublets (or more complex multiplets) due to one-bond *tJCF coupling,
which is typically very large (240-260 Hz). Carbons adjacent to the fluorinated carbons will
also show smaller 2JCF or 3JCF couplings.

e 19F NMR: This is often the most revealing spectrum. We expect three distinct signals for F2,
F3, and F5. Their chemical shifts are indicative of their position on the ring. The signals will
be split by couplings to the aromatic protons and potentially smaller through-space or long-
range couplings to each other, providing definitive structural confirmation.[4] While specific
experimental data is proprietary to suppliers, a typical spectrum can be predicted based on
established principles.[5][6]

Predicted Spectral Data Summary

The following table outlines the expected NMR spectral data based on established substituent
effects and data from analogous fluorinated aromatic compounds.
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Predicted
- i Predicted Chemical Multiplicity &
ucleus om
Shift (6, ppm) Coupling
Constants (J, Hz)
1H -CHO (H7) ~10.2 t, 4JHF = 1-2 Hz
ddd, 3JHH = 8, 4JHF =
Ar-H (H6) ~7.8 6 5IHE <
ddd, 3JHH = 8, 3JHF =
Ar-H (H4) ~7.6 0 IHE ~ 6
13C -CHO (C7) ~186 d, 2JCF = 25-30 Hz
C-CHO (C1) ~128 m
ddd, tJCF = 255, 2JCF
C-F (C2) ~158 00, 21CF < 4
ddd, 1JCF = 250, 2JCF
C-F (C3) ~155 00, 2JCF = 4
C-H (C4) ~118 d, 2JCF = 22 Hz
ddd, 1JCF = 260, 2JCF
C-F (C5) ~160 05 2CF <4
C-H (C6) ~120 d, 2JCF =25 Hz
19F FatC2 ~-115 m
Fat C3 ~-130 m
Fat C5 ~-110 m

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.
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Sample Preparation

1. Dissolve ~15-20 mg of
2,3,5-Trifluorobenzaldehyde

in ~0.7 mL of CDCls.

:

2. Add Tetramethylsilane (TMS)
as an internal standard (0 ppm).
3. Transfer solution to a
clean, dry 5 mm NMR tube.
Data Acquisition|{(400 MHz Spectrometer)

4. Tune and shim the
spectrometer for the sample.
5. Acquire H spectrum
(e.g., 16 scans).
6. Acquire 3C{tH} spectrum
(e.g., 1024 scans).

:

7. Acquire °F{tH} spectrum
(e.g., 64 scans) using a suitable

fluorine reference standard.

Data Processing
8. Apply Fourier transform and
phase correction to all FIDs.

i

9. Calibrate *H spectrum to TMS at 0.00 ppm.
Calibrate 13C to CDCls at 77.16 ppm.

:

10. Integrate peaks and analyze
chemical shifts and coupling constants.

Click to download full resolution via product page

Caption: Standard workflow for NMR analysis of 2,3,5-Trifluorobenzaldehyde.
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Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an
exceptionally rapid and reliable method for confirming the presence of key functional groups.

Expertise & Experience: Interpreting the Spectrum

The IR spectrum of 2,3,5-Trifluorobenzaldehyde is dominated by absorptions from the
aldehyde group, the aromatic ring, and the carbon-fluorine bonds.

e Aldehyde Group: The most prominent feature is the intense C=0 (carbonyl) stretching
vibration. For an aromatic aldehyde, this peak is expected at a slightly lower wavenumber
than for a saturated aldehyde due to conjugation.[7] A value around 1700-1710 cm~1tis
typical.[8][9] Additionally, two weaker but highly diagnostic C-H stretching bands for the
aldehyde proton are expected around 2700-2780 cm~* and 2800-2860 cm~1.[7]

o Aromatic Ring: Aromatic C=C stretching vibrations appear as a series of sharp bands in the
1450-1600 cm~1 region. Aromatic C-H stretching is observed as a weaker band just above
3000 cm™1,

e C-F Bonds: The C-F stretching vibrations are very strong and occur in the fingerprint region,
typically between 1100-1300 cm~*. The presence of multiple strong bands in this region is a
clear indicator of the trifluorinated structure.

Spectral Data Summary

Based on publicly available spectra and established correlation tables, the key IR absorptions
are summarized below.[10][11]
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Wavenumber (cm~?) Intensity Assignment
~3080 Medium-Weak Aromatic C-H Stretch
Aldehydic C-H Stretch (Fermi
~2860, ~2770 Weak
doublet)[12]
C=0 Carbonyl Stretch
~1705 Strong, Sharp )
(Conjugated)
~1600, ~1480 Medium-Strong Aromatic C=C Ring Stretch
~1250, ~1150 Very Strong C-F Stretch
~880 Strong C-H Out-of-plane Bend

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern technique that allows for rapid analysis of

liquid or solid samples with minimal preparation.

e Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent such as isopropanol and allowing it to dry completely.

e Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial

to subtract the spectral contributions of the atmosphere (CO2, H20).

o Sample Application: Place a single drop of 2,3,5-Trifluorobenzaldehyde directly onto the

center of the ATR crystal.

e Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to

achieve a high signal-to-noise ratio.

o Data Processing: The software automatically ratios the sample scan against the background

scan to produce the final absorbance or transmittance spectrum.

e Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-

contamination.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, enabling confirmation of the molecular weight and offering insights into its
structure.

Expertise & Experience: Interpreting the Spectrum

Using Electron lonization (El), the molecule is bombarded with high-energy electrons, causing
it to ionize and fragment in a reproducible manner.

e Molecular lon (M+e): The parent peak, corresponding to the intact molecule, will be observed
at m/z = 160. This peak should be relatively intense due to the stability of the aromatic ring.

o Key Fragments: The fragmentation of aromatic aldehydes typically proceeds through
characteristic losses. We can confidently predict the following fragmentation pathways based
on established principles for halogenated aromatic compounds.[13][14]

o [M-1]* (m/z 159): Loss of the aldehydic hydrogen radical (*H) is a very common initial
fragmentation step for aldehydes.

o [M-29]* (m/z 131): Loss of the entire aldehyde group as a formyl radical (¢«CHO) is also
highly characteristic.

o [M-19]* (m/z 141): Loss of a fluorine radical (°F) is possible, though less common as a

primary fragmentation than loss of H or CHO.

o The resulting CeHzF3* ion (m/z 131) can further fragment, but this will be the most
significant fragment confirming the core structure.

Proposed Fragmentation Pathway

The logical flow of fragmentation provides a structural fingerprint of the molecule.
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m/z = 160
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s
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[CeH2F3]*
m/z =131

Click to download full resolution via product page
Caption: Primary fragmentation pathways for 2,3,5-Trifluorobenzaldehyde in EI-MS.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like 2,3,5-
Trifluorobenzaldehyde, as it provides separation from any potential impurities before mass
analysis.

o Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent
like dichloromethane or ethyl acetate.

e GC Method:

[¢]

Injector: Set to 250 °C with a split ratio (e.g., 50:1).

[¢]

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).

o

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and
hold for 5 minutes.

o

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

e MS Method:
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o lon Source: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C.

o Mass Range: Scan from m/z 40 to 400.

 Injection & Analysis: Inject 1 pL of the sample. The resulting chromatogram will show the
retention time of the compound, and the mass spectrum can be extracted from the
corresponding peak.

Conclusion

The structural identity and purity of 2,3,5-Trifluorobenzaldehyde can be unequivocally
established through a synergistic application of NMR, IR, and MS. The characteristic downfield
aldehyde proton in *H NMR, the large C-F coupling constants in 33C NMR, and the three distinct
signals in °F NMR provide a definitive map of the molecular skeleton. This is corroborated by
the strong C=0 and C-F stretching vibrations in the IR spectrum. Finally, mass spectrometry
confirms the molecular weight of 160 g/mol and shows a predictable fragmentation pattern
involving the loss of the aldehyde group. Together, these techniques form a robust, self-
validating protocol for the quality assurance of this essential synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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